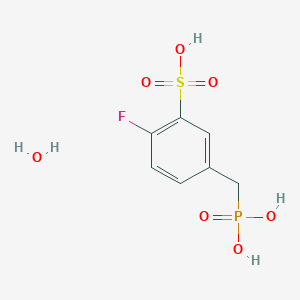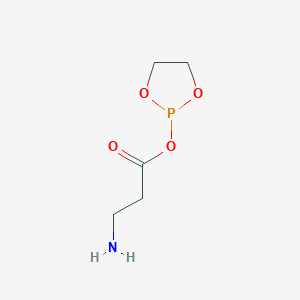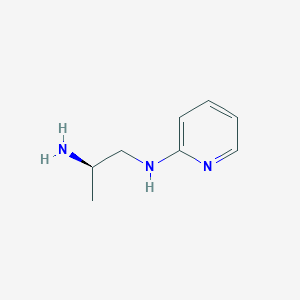
5-(4-Chloroanilino)-6-methyl-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloroanilino)-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 4-chloroanilino group and a methyl group attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloroanilino)-6-methyl-1,2,4-triazin-3(2H)-one typically involves the reaction of 4-chloroaniline with a suitable triazine precursor. One common method is the reaction of 4-chloroaniline with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as distillation, crystallization, and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chloroanilino)-6-methyl-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chloroanilino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted anilines or other derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloroanilino)-6-methyl-1,2,4-triazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(4-chloroanilino)-6-methyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of 5-(4-chloroanilino)-6-methyl-1,2,4-triazin-3(2H)-one.
Dichloroaniline: Similar structure with two chlorine atoms on the aniline ring.
4-Chloro-N-[(E,2E,4E)-5-(4-chloroanilino)-2,4-pentadienylidene]aniline hydrochloride: A related compound with a similar aniline structure.
Uniqueness
This compound is unique due to the presence of both a triazine ring and a 4-chloroanilino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
188688-85-9 |
|---|---|
Molekularformel |
C10H9ClN4O |
Molekulargewicht |
236.66 g/mol |
IUPAC-Name |
5-(4-chloroanilino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H9ClN4O/c1-6-9(13-10(16)15-14-6)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,13,15,16) |
InChI-Schlüssel |
JZYGNOHLTSYWOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=O)N=C1NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)

![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)

![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)


![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)


![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)


